Hydrogen Bond Donor Capacity: Target Compound vs. Des-Hydroxy Analog
The target compound possesses one hydrogen bond donor (the 2-OH group) and two hydrogen bond acceptors, whereas the closest commercially available des-hydroxy analog, 2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 6897-69-4), has zero H-bond donors and only one acceptor [1]. This difference is critical because hydrogen bond donor count is a key parameter in Lipinski's Rule of Five and influences aqueous solubility and membrane permeability. The computed topological polar surface area (tPSA) of the target compound is approximately 37.3 Ų, compared to 17.1 Ų for the des-hydroxy analog .
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1, HBA = 2, tPSA ≈ 37.3 Ų |
| Comparator Or Baseline | 2,5,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 6897-69-4): HBD = 0, HBA = 1, tPSA ≈ 17.1 Ų |
| Quantified Difference | Δ HBD = +1, Δ tPSA ≈ +20.2 Ų |
| Conditions | Computed molecular descriptors from PubChem and ChemSrc; standard in silico prediction methods. |
Why This Matters
The higher hydrogen bond donor count and larger polar surface area of the target compound predict substantially altered solubility and permeability profiles compared to the des-hydroxy analog, which is critical for medicinal chemistry optimization and formulation development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20751885, 2,5,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one. Computed Descriptors. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_5_7-Trimethyl-3_4-dihydronaphthalen-1_2H_-one (accessed 2026-04-30). View Source
